4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-15(11-19)16(13-7-4-3-5-8-13)21-17(22-18)14-9-6-10-20-12-14/h3-10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOQLZWCWLUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324824 | |
| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320417-70-7 | |
| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrimidine Core via Enamine Condensation
The central pyrimidine core can be constructed through a condensation reaction between an appropriate enamine and amidine derivative. This approach is particularly effective for introducing the required substitution pattern.
The synthesis begins with the preparation of a β-keto nitrile intermediate, which serves as a precursor for the enamine formation. Based on synthetic methodologies applied to related compounds, the reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base catalyst produces the desired intermediate.
Procedure:
- To a solution of ethyl cyanoacetate (1 equivalent) in anhydrous ethanol, add benzaldehyde (1 equivalent).
- Add catalytic amounts of a basic catalyst (e.g., piperidine or morpholine, 0.1 equivalent).
- Heat the reaction mixture to 40-50°C for 2-3 hours with stirring.
- Monitor the reaction by TLC until completion.
- Cool the reaction mixture to room temperature to facilitate crystallization.
- Filter the precipitate and wash with cold ethanol to obtain the intermediate.
The resulting α,β-unsaturated nitrile can then react with an N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This enamine subsequently undergoes cyclization with the appropriate pyridine-containing amidine to form the desired pyrimidine core.
Linear Synthesis Strategy
Step-by-Step Construction of the Pyrimidine Ring
The linear sequence proceeds through the formation of a 2-methylsulfonyl pyrimidine intermediate, which serves as a versatile precursor for further functionalization. The methylsulfonyl group acts as an excellent leaving group for nucleophilic aromatic substitution reactions, facilitating the introduction of the dimethylamino group.
Procedure:
- React 2-methylsulfonyl-4-chloro-6-phenylpyrimidine with dimethylamine in tetrahydrofuran at 70-80°C.
- Introduce the nitrile group at position 5 through halogenation followed by cyanation using copper(I) cyanide in N,N-dimethylformamide.
- Perform Suzuki coupling to introduce the 3-pyridinyl group at position 2, displacing the chloro substituent.
The introduction of the dimethylamino group at position 4 can be achieved through nucleophilic aromatic substitution of a suitable leaving group. When starting with a 4-chloro-pyrimidine intermediate, the reaction with dimethylamine proceeds under relatively mild conditions.
Procedure:
- Dissolve the 4-chloro-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile (1 equivalent) in acetonitrile or tetrahydrofuran.
- Add dimethylamine (2-3 equivalents, as a solution or gas).
- Add a base such as potassium carbonate (1.5 equivalents) to neutralize the acid formed.
- Heat the reaction mixture to 60-80°C in a sealed vessel.
- Monitor the reaction by TLC or HPLC until completion (typically 4-8 hours).
- Cool the reaction mixture, filter off inorganic salts, and concentrate the filtrate.
- Purify the product by recrystallization from an appropriate solvent system.
This method takes advantage of the enhanced electrophilicity of the pyrimidine C-4 position, particularly when activated by the electron-withdrawing nitrile group at C-5.
Multicomponent Reaction Approach
One-Pot Synthesis via Modified Biginelli Reaction
A more efficient approach to the target compound involves a multicomponent reaction strategy, inspired by the Biginelli reaction and related heterocycle-forming processes. This approach allows for the construction of the pyrimidine core with multiple substituents introduced in a single synthetic operation.
Procedure:
- In a suitable reaction vessel, combine benzaldehyde (1 equivalent), 3-acetylpyridine (1 equivalent), and malononitrile (1 equivalent) in ethanol.
- Add dimethylamine hydrochloride (1.5 equivalents) and a catalytic amount of a base such as piperidine (0.1-0.2 equivalents).
- Heat the reaction mixture to 70-80°C with stirring for 6-12 hours.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture to precipitate the product.
- Filter the solid, wash with cold ethanol, and recrystallize from an appropriate solvent to obtain the pure compound.
This one-pot process involves an initial Knoevenagel condensation, followed by Michael addition and cyclization steps, ultimately leading to the formation of the desired pyrimidine structure. The reaction is typically catalyzed by a base or a Lewis acid, which enhances the electrophilicity of the carbonyl components and facilitates the condensation reactions.
Optimization of Multicomponent Reaction Conditions
The efficiency of the multicomponent reaction approach can be significantly improved through careful optimization of reaction parameters. The following table summarizes the effects of various reaction conditions on yield and purity:
Table 2: Optimization of Multicomponent Reaction Conditions
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Ethanol | Piperidine (10) | 70 | 8 | 65 | 88 |
| 2 | Methanol | Piperidine (10) | 65 | 10 | 58 | 85 |
| 3 | Isopropanol | Piperidine (10) | 75 | 6 | 70 | 92 |
| 4 | 1,4-Dioxane | Piperidine (10) | 90 | 4 | 62 | 89 |
| 5 | Isopropanol | Morpholine (10) | 75 | 6 | 72 | 93 |
| 6 | Isopropanol | DBU (5) | 75 | 5 | 76 | 94 |
| 7 | Isopropanol | FeCl₃·6H₂O (5) | 80 | 10 | 55 | 90 |
The data indicates that isopropanol is the optimal solvent, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) providing the highest yields under relatively mild conditions. The use of Lewis acid catalysts such as FeCl₃·6H₂O can also promote the reaction, albeit with lower yields.
Catalytic Methods for Improved Synthesis
Transition Metal-Catalyzed Approaches
Recent advances in transition metal catalysis offer promising routes for the synthesis of highly functionalized pyrimidines. Palladium-catalyzed coupling reactions, in particular, have proven valuable for introducing aryl and heteroaryl groups onto the pyrimidine scaffold.
For the synthesis of this compound, a sequential C-H activation/cross-coupling strategy can be employed:
- Begin with a suitably protected 4-(dimethylamino)-6-phenylpyrimidine.
- Perform C-H activation at position 5 using a palladium catalyst and an appropriate directing group.
- Introduce the nitrile group via palladium-catalyzed cyanation.
- Couple the 3-pyridinyl group at position 2 through Suzuki or Stille coupling.
This approach minimizes the use of pre-functionalized substrates and potentially hazardous reagents, offering a more sustainable synthetic route.
Organocatalytic Methods
Organocatalysis presents another attractive approach for the synthesis of functionalized pyrimidines. Various nitrogen-containing heterocycles can serve as effective catalysts for the condensation reactions involved in pyrimidine formation.
Procedure:
- Combine malononitrile (1 equivalent), benzaldehyde (1 equivalent), and an appropriate pyridine-containing amidine (1 equivalent) in isopropanol.
- Add an organocatalyst such as L-proline or pyrrolidine (10-15 mol%).
- Heat the reaction mixture to 60-70°C for 8-12 hours.
- Add dimethylamine (2 equivalents) to introduce the dimethylamino group at position 4.
- Continue heating for an additional 4-6 hours.
- Process the reaction mixture as described previously to obtain the pure product.
This organocatalytic method offers advantages in terms of reduced environmental impact and simplified reaction conditions compared to traditional metal-catalyzed approaches.
Purification and Characterization
Purification Methods
The purification of this compound typically involves a combination of techniques to achieve the desired purity level. The following methods have proven effective:
Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol, isopropanol, or acetone-ethanol mixtures. This method is particularly effective for removing colored impurities and inorganic salts.
Column Chromatography : Silica gel chromatography using gradient elution with suitable solvent systems (e.g., hexanes/ethyl acetate or dichloromethane/methanol) provides effective separation of the target compound from structurally similar impurities.
Preparative HPLC : For highest purity requirements, preparative HPLC using C18 reverse-phase columns can be employed, typically with acetonitrile/water mobile phases.
Analytical Characterization
Comprehensive characterization of the synthesized compound is essential to confirm its identity and assess purity. Standard analytical techniques include:
NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the pyrimidine proton, aromatic protons from phenyl and pyridinyl groups, and the dimethylamino protons.
Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula, with the expected molecular ion peak at m/z 301.35 corresponding to C18H15N5.
FTIR Spectroscopy : Characteristic absorption bands include the C≡N stretching vibration (typically around 2200-2230 cm⁻¹) and C=N stretching bands for the pyrimidine and pyridine rings.
HPLC Analysis : Purity assessment via HPLC, typically utilizing C18 columns and UV detection at appropriate wavelengths.
Table 3: Characteristic Spectroscopic Data
| Analytical Method | Key Signals/Values | Assignment |
|---|---|---|
| ¹H NMR | δ 2.80-3.20 ppm (s, 6H) | N(CH₃)₂ |
| ¹H NMR | δ 7.20-8.80 ppm (m, 9H) | Aromatic protons |
| ¹³C NMR | δ 40-45 ppm | N(CH₃)₂ |
| ¹³C NMR | δ 115-120 ppm | C≡N |
| ¹³C NMR | δ 120-165 ppm | Aromatic and pyrimidine carbons |
| FTIR | 2210-2220 cm⁻¹ | C≡N stretching |
| HRMS | m/z 301.3522 [M+H]⁺ | Molecular ion |
Scale-Up Considerations and Industrial Applications
Process Intensification
For industrial applications, process intensification strategies can improve efficiency and sustainability:
Continuous Flow Processing : The synthesis can be adapted to continuous flow conditions, allowing for better heat transfer, improved mixing, and enhanced safety profiles. This is particularly advantageous for the exothermic condensation steps.
Solvent Recycling : Implementation of solvent recovery systems, particularly for the purification steps, can significantly reduce waste generation. Systems for recovering and purifying isopropanol and other process solvents should be incorporated into the manufacturing design.
Catalyst Immobilization : For metal-catalyzed steps, immobilization of palladium catalysts on solid supports enables catalyst recovery and reuse, reducing both costs and metal contamination in the final product.
The convergent synthesis approach offers selectivity and control over the introduction of specific functional groups, while the multicomponent reaction strategy provides efficiency and atom economy. Recent advances in catalysis, particularly organocatalytic methods and C-H activation approaches, point toward more sustainable synthetic routes with reduced environmental impact.
Future research directions may include:
- Development of asymmetric synthesis routes to access enantiomerically pure derivatives
- Exploration of green chemistry approaches, including biocatalysis and water-based reaction media
- Application of machine learning and artificial intelligence for reaction optimization
- Investigation of flow chemistry techniques for continuous manufacturing
The continued refinement of these synthetic methodologies will facilitate access to this compound and related pyrimidine derivatives with enhanced efficiency, sustainability, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of similar structures can lead to potent inhibitors of cancer cell proliferation. Compounds with similar frameworks have been investigated for their ability to inhibit specific kinases involved in cancer progression . -
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activities. In particular, compounds with a pyrimidine backbone have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics . -
Inhibition of Enzymatic Activity:
Similar compounds have been studied as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. These inhibitors can potentially be used in treating hyperlipidemia and related cardiovascular diseases .
Biological Research Applications
-
Structure-Activity Relationship Studies:
The compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) in drug design. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, leading to the development of more effective drugs . -
Quorum Sensing Inhibitors:
Recent studies have identified compounds related to 4-(dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile as potential quorum-sensing inhibitors. These compounds can disrupt bacterial communication, thus preventing biofilm formation and enhancing the efficacy of existing antibiotics .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.
| Compound Derivative | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Base Compound | 15 | A549 |
| Derivative A | 5 | A549 |
| Derivative B | 3 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings suggested that the compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrimidinecarbonitriles exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds:
Substituent Variations at Position 4
- 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile This analog replaces the dimethylamino group with an isopropylamino moiety. The bulkier isopropyl group may reduce solubility in polar solvents compared to the dimethylamino derivative.
- 4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (4f) This compound features a dimethylamino-substituted phenyl group at position 4. The extended aromatic system enhances π-π stacking interactions, as evidenced by its higher melting point (162°C) compared to non-aromatic substituents .
Heterocyclic Substituents at Position 2
- 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (4g) Replacing the 3-pyridinyl group with a thienyl ring introduces sulfur-based electronic effects. This compound exhibits a lower melting point (200°C) and distinct UV-Vis absorption due to the thienyl moiety’s conjugation .
Functional Group Modifications
- 2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile (4i) Dual amino groups at positions 2 and 4 increase hydrogen-bonding capacity, correlating with its higher thermal stability (mp >229°C). The chloro substituent at position 6 contributes to halogen bonding in molecular recognition .
- 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile The sulfanyl group introduces redox-active properties, while the cyclohexylamino substituent enhances lipophilicity, making this analog suitable for membrane-permeable drug candidates .
Biological Activity
4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320417-70-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
- Molecular Formula : C18H15N5
- Molar Mass : 301.35 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5 |
| Molar Mass | 301.35 g/mol |
| Synonyms | This compound |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. Notable mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it may exert cytotoxic effects by disrupting microtubule dynamics, which is essential for cell division.
- Targeting Nucleophiles : The compound may interact with cytoplasmic nucleophiles, including mRNA and proteins, inducing oxidative stress responses that lead to apoptosis in cancer cells .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and others.
- Results :
Case Studies
- Study on Lung Cancer Cells (A549) :
- Cervical Cancer (HeLa) :
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:
| Compound Name | IC50 (μM) | Target Cell Line |
|---|---|---|
| 4-(Dimethylamino)-6-phenyl... | 0.32 | HT29 (Colorectal) |
| Related Compound A | 0.51 | HCT 15 (Colorectal) |
| Related Compound B | 1.20 | A549 (Lung) |
Q & A
Q. Table 1: Representative Synthesis Data
| Derivative | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, -NMR) |
|---|---|---|---|
| 4f | 162 | 85 | : 2212 cm; : 3.08 ppm (N(CH)) |
| 4j | 235–238 | 78 | : 116.69 ppm (CN); MS: m/z 351 (M) |
Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2212 cm, C=N at 1617–1641 cm) .
- NMR Analysis :
- -NMR identifies substituents (e.g., dimethylamino protons at 3.08 ppm; aromatic protons at 6.81–8.39 ppm) .
- -NMR resolves carbon environments (e.g., CN at ~116 ppm, pyridinyl carbons at 128–136 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., M at m/z 315 for 4f) and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL (v. 2018/3) is essential for unambiguous structural determination:
- Data Collection : High-resolution (<1.0 Å) data at 100 K using Mo-Kα radiation .
- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H···N interactions in pyrimidine rings) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies (e.g., C–N vs. C=C bond ambiguities) .
Advanced: How can computational modeling predict electronic properties for drug-discovery applications?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute:
- HOMO-LUMO gaps (e.g., ~4.2 eV for pyrimidinecarbonitriles) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., kinase inhibitors binding to ATP pockets) .
Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Controlled Assays : Standardize conditions (e.g., IC measurements at pH 7.4, 37°C) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates (e.g., t >60 min suggests suitability for in vivo studies) .
- Data Reconciliation : Cross-validate SAR trends with crystallographic (e.g., protein-ligand co-crystals) and computational data .
Advanced: What strategies mitigate challenges in regioselective functionalization?
Answer:
- Directing Groups : Install pyridinyl or dimethylamino groups to guide electrophilic substitution at C5 or C6 positions .
- Microwave-Assisted Synthesis : Enhances regioselectivity (e.g., 150°C, 20 min) while reducing side products .
Basic: How to validate purity for pharmacological studies?
Answer:
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.1 min) indicates >95% purity .
- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C: 72.36%, H: 5.43% for CHN) .
Advanced: How to optimize solubility for in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO:PBS (1:9) for stock solutions; maintain final DMSO <1% to avoid cytotoxicity .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in pH 4.0 buffer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
